molecular formula C7H11Cl3O2 B14420603 Acetic acid, trichloro, 1,2-dimethylpropyl ester CAS No. 84612-70-4

Acetic acid, trichloro, 1,2-dimethylpropyl ester

Cat. No.: B14420603
CAS No.: 84612-70-4
M. Wt: 233.5 g/mol
InChI Key: DLGMINPBZKHLST-UHFFFAOYSA-N
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Description

Acetic acid, trichloro, 1,2-dimethylpropyl ester is an organic compound with the molecular formula C7H11Cl3O2 It is a derivative of acetic acid where the hydrogen atoms are replaced by chlorine atoms and a 1,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, trichloro, 1,2-dimethylpropyl ester typically involves the esterification of trichloroacetic acid with 1,2-dimethylpropanol. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

Trichloroacetic acid+1,2-dimethylpropanolAcetic acid, trichloro, 1,2-dimethylpropyl ester+Water\text{Trichloroacetic acid} + \text{1,2-dimethylpropanol} \rightarrow \text{this compound} + \text{Water} Trichloroacetic acid+1,2-dimethylpropanol→Acetic acid, trichloro, 1,2-dimethylpropyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess alcohol and removal of water by azeotropic distillation.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, trichloro, 1,2-dimethylpropyl ester undergoes several types of chemical reactions, including hydrolysis, substitution, and reduction.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to trichloroacetic acid and 1,2-dimethylpropanol.

    Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Hydrolysis: Trichloroacetic acid and 1,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Acetic acid, trichloro, 1,2-dimethylpropyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of other complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, trichloro, 1,2-dimethylpropyl ester involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, trichloro, methyl ester
  • Acetic acid, trichloro, ethyl ester
  • Acetic acid, trichloro, propyl ester

Uniqueness

Acetic acid, trichloro, 1,2-dimethylpropyl ester is unique due to the presence of the 1,2-dimethylpropyl group, which imparts distinct steric and electronic properties. This makes it different from other trichloroacetic acid esters, which may have simpler alkyl groups. The unique structure of this compound can lead to different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

84612-70-4

Molecular Formula

C7H11Cl3O2

Molecular Weight

233.5 g/mol

IUPAC Name

3-methylbutan-2-yl 2,2,2-trichloroacetate

InChI

InChI=1S/C7H11Cl3O2/c1-4(2)5(3)12-6(11)7(8,9)10/h4-5H,1-3H3

InChI Key

DLGMINPBZKHLST-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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